![molecular formula C54H30N6O12 B13728566 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[124002,708,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid is a complex organic compound that belongs to the family of porphyrin derivatives Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid involves multiple steps. One common method includes the reaction of tetrakis(4-carboxyphenyl)porphyrin with various amines and hydrazides through amide bond formation . The reaction conditions typically involve the use of N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylethylamine (DIPEA) as coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the peripheral carboxyphenyl groups.
Reduction: Reduction reactions can occur at the central porphyrin ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common at the carboxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazides .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced porphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid primarily involves its ability to generate singlet oxygen upon light irradiation. This singlet oxygen can react with various biological molecules, leading to cell damage and death . The compound targets cellular components like lipids, proteins, and nucleic acids, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): A closely related compound with similar applications in PDT and catalysis.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB): Used in the synthesis of MOFs and has applications in gas storage and separation.
Uniqueness
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid is unique due to its complex structure and enhanced photophysical properties. Its ability to generate singlet oxygen efficiently makes it a superior photosensitizer compared to other similar compounds .
Eigenschaften
Molekularformel |
C54H30N6O12 |
|---|---|
Molekulargewicht |
954.8 g/mol |
IUPAC-Name |
4-[5,10,11,16,17-pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid |
InChI |
InChI=1S/C54H30N6O12/c61-49(62)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)50(63)64)56-44-43(55-37)45-47(59-40(28-7-19-34(20-8-28)52(67)68)39(57-45)27-5-17-33(18-6-27)51(65)66)48-46(44)58-41(29-9-21-35(22-10-29)53(69)70)42(60-48)30-11-23-36(24-12-30)54(71)72/h1-24H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
InChI-Schlüssel |
YJEUESGCLXXHKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C4C(=C5C(=C3N=C2C6=CC=C(C=C6)C(=O)O)N=C(C(=N5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)N=C(C(=N4)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


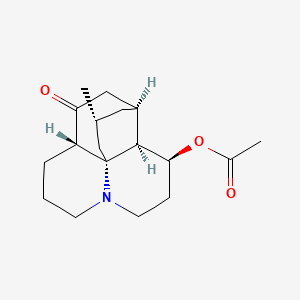
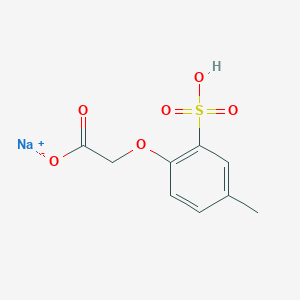
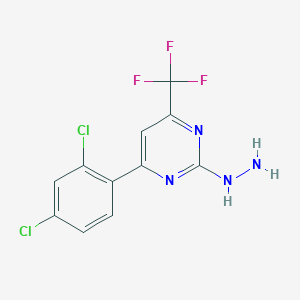

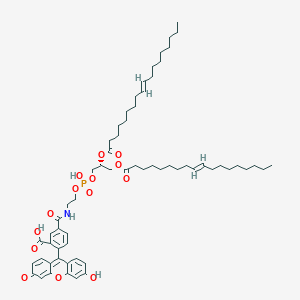
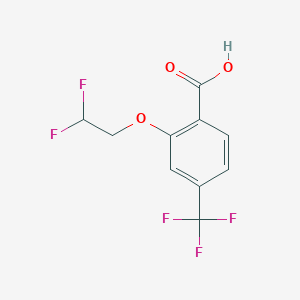

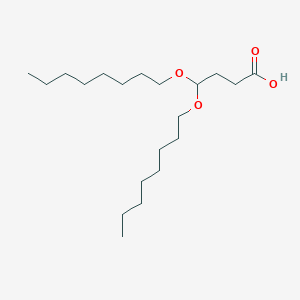

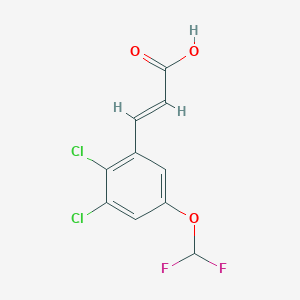
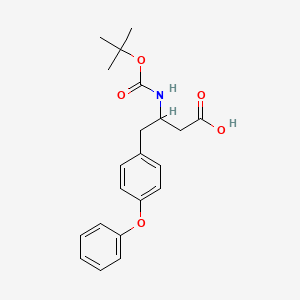
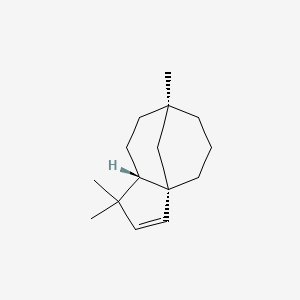
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
